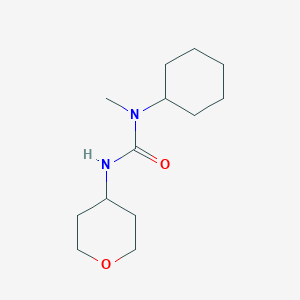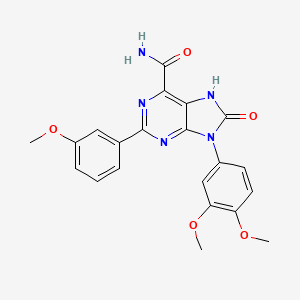
9-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an ester, an amine, etc.) and its functional groups .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to construct it. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with various reagents, under different conditions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These can be determined experimentally .科学的研究の応用
Electrochromic and Electrofluorescent Polymer Development
Novel aromatic polyamides incorporating derivatives similar to the compound of interest have been synthesized, exhibiting multistage oxidative coloring and electrochromic properties. For instance, polyamides with pendent dimethoxy-substituted triphenylamine (TPA) units show remarkable electrochromic stability and performance, demonstrating color changes under various applied potentials with excellent cyclic stability. These materials are amorphous, soluble in organic solvents, and can form flexible films, suggesting their potential in developing advanced electrochromic devices and displays (Chang & Liou, 2008). Additionally, incorporating (3,6-dimethoxycarbazol-9-yl)triphenylamine units into aromatic polyamides enhances their redox stability and electrochromic performance, further indicating the compound's relevance in material science and engineering applications (Wang & Hsiao, 2014).
Synthesis and Medicinal Chemistry
The compound's structural motifs are foundational in synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with significant anti-inflammatory and analgesic properties. These synthesized compounds have shown high COX-2 inhibitory activity, comparable to standard drugs, highlighting the compound's importance in drug development and pharmacological research (Abu‐Hashem et al., 2020).
Nucleoside Analog Development
In the field of antiviral research, the compound's framework has been instrumental in synthesizing nucleoside analogs, demonstrating the compound's versatility in developing therapeutic agents against various viral infections. These analogs show potential in inhibiting the replication of specific viruses, contributing to the broader efforts in antiviral drug development (Duckworth et al., 1991).
Advanced Material Synthesis
The compound's derivatives have also found applications in creating advanced materials, such as highly stable electrochromic and electrofluorescent polyamides. These materials exhibit dual-switching capabilities, changing colors and fluorescence intensity upon electrical stimulation, offering promising applications in smart windows, displays, and high-contrast fluorescent materials (Sun et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-13-6-4-5-11(9-13)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)12-7-8-14(30-2)15(10-12)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXHHQOQSLYGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2712592.png)
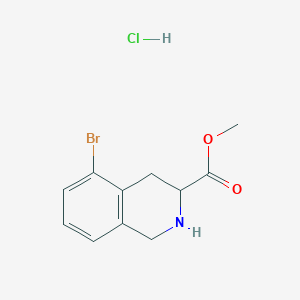
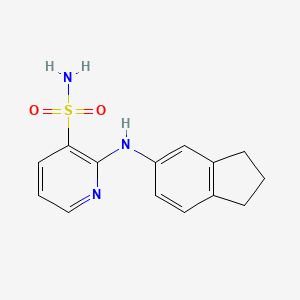
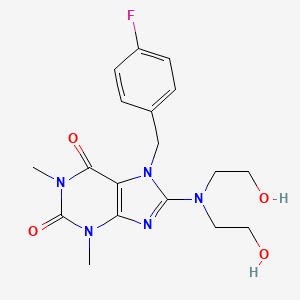
![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2712598.png)
![(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2712601.png)
![1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2712602.png)
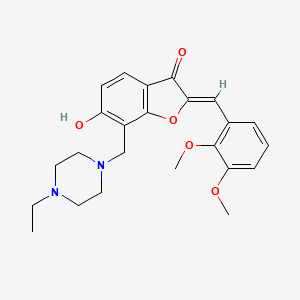
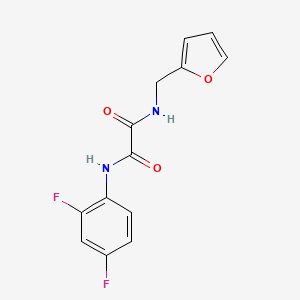

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2712607.png)

![N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712609.png)
